molecular formula C13H12ClN3O2S B2470300 N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide CAS No. 331982-53-7

N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide

Cat. No. B2470300
CAS RN: 331982-53-7
M. Wt: 309.77
InChI Key: ZJWHSPDZFDARFO-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)ethyl]-N’-(1,3-thiazol-2-yl)oxamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many pharmacologically active substances .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has a chlorophenyl group and an oxamide group attached to it. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .

Scientific Research Applications

Antiallergy Applications

A study conducted by Hargrave et al. (1983) explored a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , for their antiallergy activities. The research found that many analogues exhibited potent antiallergy effects, surpassing the efficacy of disodium cromoglycate in rat PCA models. This highlights the potential of these compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Antimicrobial Agents

Desai, Shihora, and Moradia (2007) synthesized new quinazolines as potential antimicrobial agents, showcasing a method that could similarly apply to the synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide derivatives. Their compounds demonstrated antibacterial and antifungal activities, suggesting that modifications of the core structure could lead to effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity across several cancer cell lines. The study revealed that most tested compounds had moderate to excellent anticancer activities, indicating that similar compounds, including N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide, could be promising candidates for anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molluscicidal Properties

El-Bayouki and Basyouni (1988) investigated thiazolo[5,4-d]pyrimidines for their molluscicidal properties, demonstrating the potential of thiazole derivatives in combating schistosomiasis by targeting the intermediate host snails. This research suggests the broader applicability of thiazole derivatives, including N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide, in public health applications (El-Bayouki & Basyouni, 1988).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and can exhibit antimicrobial, anticancer, and anti-inflammatory activities .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-10-3-1-9(2-4-10)5-6-15-11(18)12(19)17-13-16-7-8-20-13/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWHSPDZFDARFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976026
Record name N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide

CAS RN

6058-54-4
Record name N~1~-[2-(4-Chlorophenyl)ethyl]-N~2~-(1,3-thiazol-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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